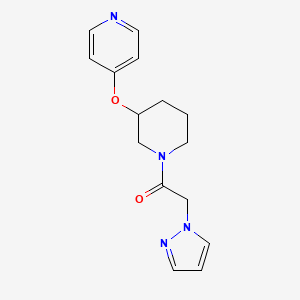

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PZPPE and has a unique chemical structure that makes it suitable for various biological and chemical studies.

Wissenschaftliche Forschungsanwendungen

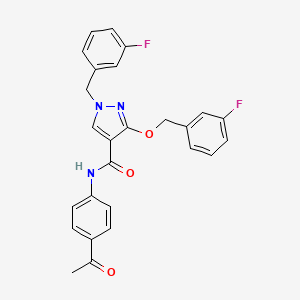

Synthesis and Antiviral Activity

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone and its derivatives have been explored in various scientific research applications, especially in the synthesis of new heterocyclic compounds with potential antiviral activities. For instance, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been detailed, serving as a key starting material for the generation of heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).

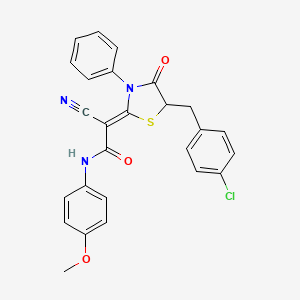

Analgesic Potential and σ1 Receptor Antagonism

Research has identified a series of pyrazoles, including derivatives related to the 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone structure, which led to the discovery of a clinical candidate for pain management due to its σ1 receptor antagonism. This compound, identified through a five-step synthesis, demonstrated high metabolic stability across species, good solubility, and notable antinociceptive properties in animal models (Díaz et al., 2020).

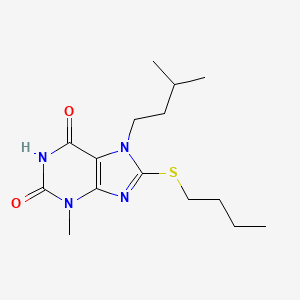

Antifungal Applications

The antifungal activity of (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives has been studied, with some compounds showing moderate activity against strains of Candida, highlighting the potential of such derivatives in antifungal research (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Antitumor Activities

Compounds derived from 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been synthesized and screened for in vitro antitumor activities. Notably, certain derivatives displayed a broad spectrum of antitumor activity, with some showing moderate selectivity towards leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system, in particular, was identified as highly active against tumor cells (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Wirkmechanismus

Target of Action

Similar compounds have been identified as selective inhibitors ofJAK1 , a protein that plays a crucial role in the signaling pathway of various cytokines and growth factors.

Mode of Action

It’s known that jak1 inhibitors typically work by binding to the atp-binding pocket of the jak1 kinase domain, thereby preventing the phosphorylation and activation of stat proteins .

Biochemical Pathways

The JAK-STAT signaling pathway is the main biochemical pathway affected by this compound. Inhibition of JAK1 leads to a decrease in STAT phosphorylation, which in turn reduces the transcription of target genes involved in inflammation, cell proliferation, and other cellular processes .

Pharmacokinetics

Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests are crucial for determining the compound’s absorption, distribution, metabolism, and excretion, as well as its potential for cardiac toxicity.

Result of Action

The inhibition of JAK1 by this compound could potentially lead to a reduction in inflammation and cell proliferation, given the role of JAK1 in these processes . .

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-19-10-2-6-17-19)18-9-1-3-14(11-18)21-13-4-7-16-8-5-13/h2,4-8,10,14H,1,3,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXLTMQXLGBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)

![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)